molecular formula C11H16F3NO3 B13662831 Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B13662831
M. Wt: 267.24 g/mol
InChI Key: JLMLSZGTJRYVBY-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group, which is known for its electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purities of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate exerts its effects is related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. This property, combined with the pyrrolidine ring, enables the compound to bind to specific proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors and other bioactive molecules .

Properties

Molecular Formula

C11H16F3NO3

Molecular Weight

267.24 g/mol

IUPAC Name

tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H16F3NO3/c1-9(2,3)18-8(17)15-5-7(16)10(4,6-15)11(12,13)14/h5-6H2,1-4H3

InChI Key

JLMLSZGTJRYVBY-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1=O)C(=O)OC(C)(C)C)C(F)(F)F

Origin of Product

United States

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